3-(Buta-1,3-diyn-1-yl)pyridine
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Overview
Description
3-(Buta-1,3-diyn-1-yl)pyridine is a chemical compound with the molecular formula C₉H₅N. It is a member of the pyridine family, characterized by a pyridine ring substituted with a buta-1,3-diyn-1-yl group. This compound is of interest due to its unique structure, which includes a conjugated diyne system, making it a valuable building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Buta-1,3-diyn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a butadiyne precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-iodopyridine with buta-1,3-diyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Buta-1,3-diyn-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with additional functional groups.
Reduction: Reduction reactions can convert the diyne system into single or double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives .
Scientific Research Applications
3-(Buta-1,3-diyn-1-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Buta-1,3-diyn-1-yl)pyridine depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3,3’-Buta-1,3-diyne-1,4-diyldipyridine: This compound has a similar structure but includes two pyridine rings connected by a butadiyne linker.
4,4’-Dipyridylbutadiyne: Another related compound with two pyridine rings, but with different substitution patterns.
Uniqueness
3-(Buta-1,3-diyn-1-yl)pyridine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
648431-98-5 |
---|---|
Molecular Formula |
C9H5N |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-buta-1,3-diynylpyridine |
InChI |
InChI=1S/C9H5N/c1-2-3-5-9-6-4-7-10-8-9/h1,4,6-8H |
InChI Key |
MQDIEZLSNHQGRV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC1=CN=CC=C1 |
Origin of Product |
United States |
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